![molecular formula C7H16BrO4P B14310187 Diethyl [(2-bromoethoxy)methyl]phosphonate CAS No. 116384-57-7](/img/structure/B14310187.png)
Diethyl [(2-bromoethoxy)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(2-bromoethoxy)methyl]phosphonate is an organophosphorus compound with the molecular formula C6H14BrO3PThis compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .
Preparation Methods
Diethyl [(2-bromoethoxy)methyl]phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with 2-bromoethanol under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
Diethyl [(2-bromoethoxy)methyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is used in radical coupling reactions to form carbon-carbon bonds.
Cross-Coupling Reactions: It can be involved in cross-coupling reactions such as Negishi alkyl-aryl cross-coupling .
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. The major products formed depend on the specific nucleophile or coupling partner used in the reaction .
Scientific Research Applications
Diethyl [(2-bromoethoxy)methyl]phosphonate has several scientific research applications:
Chemistry: It is used in the synthesis of organosoluble zirconium phosphonate nanocomposites and hydrolytically stable phosphonic acids for dental adhesives
Biology: It is employed in click-chemistry and asymmetric epoxidation of unfunctionalized olefins.
Industry: It is used in the production of various phosphonate-based materials and as a reactant in the synthesis of other organophosphorus compounds
Mechanism of Action
The mechanism of action of diethyl [(2-bromoethoxy)methyl]phosphonate involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the phosphonate group. The bromine atom can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The phosphonate group can form stable bonds with metals and other elements, making it useful in the synthesis of complex molecules .
Comparison with Similar Compounds
Diethyl [(2-bromoethoxy)methyl]phosphonate can be compared with other similar compounds such as:
Diethyl 2-bromoethylphosphonate: This compound has a similar structure but lacks the ethoxy group. .
Diethyl (methylthiomethyl)phosphonate: This compound contains a methylthio group instead of the bromoethoxy group. .
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its applications in various fields of research and industry .
Properties
CAS No. |
116384-57-7 |
---|---|
Molecular Formula |
C7H16BrO4P |
Molecular Weight |
275.08 g/mol |
IUPAC Name |
1-bromo-2-(diethoxyphosphorylmethoxy)ethane |
InChI |
InChI=1S/C7H16BrO4P/c1-3-11-13(9,12-4-2)7-10-6-5-8/h3-7H2,1-2H3 |
InChI Key |
JCOLUXJISZCBEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COCCBr)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.